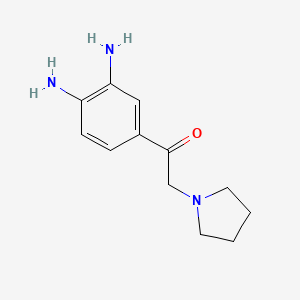
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
Overview
Description
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone is an organic compound that features both an aromatic amine and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-diaminophenyl and pyrrolidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. A common solvent used is dichloromethane.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature to moderate heat (20-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to mix the starting materials and catalysts.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The major products are the corresponding reduced amines.
Substitution: The major products are substituted amines or ethers.
Scientific Research Applications
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its amine groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone involves:
Molecular Targets: The compound interacts with various enzymes and receptors due to its amine groups.
Pathways: It can participate in pathways involving amine metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Diaminophenyl)-2-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(3,4-Diaminophenyl)-2-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of an aromatic amine and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-diaminophenyl)-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-4-3-9(7-11(10)14)12(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXLRRUIOBBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


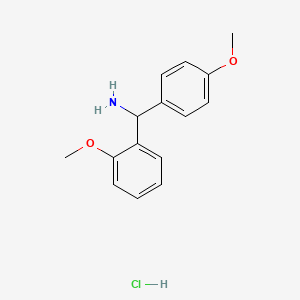
![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)
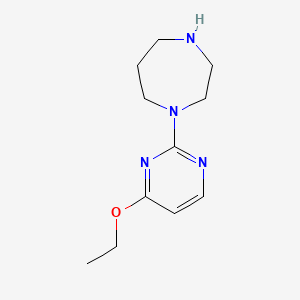
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)
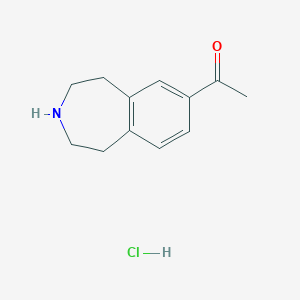
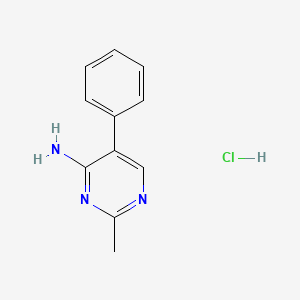
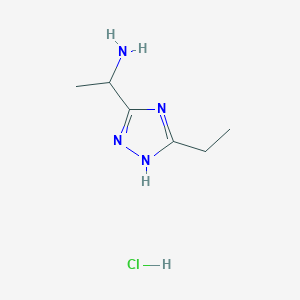
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)
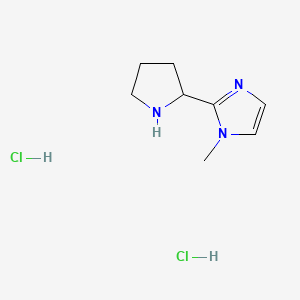
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
